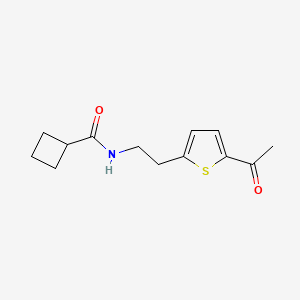
N-(2-(5-acetiltiofeno-2-il)etil)ciclobutanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is an organic compound that features a thiophene ring substituted with an acetyl group at the 5-position, an ethyl chain, and a cyclobutanecarboxamide moiety
Aplicaciones Científicas De Investigación
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an acetyl group at the 5-position. This can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The 5-acetylthiophene is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Cyclobutanecarboxamide Moiety: The final step involves the reaction of the ethyl-substituted thiophene with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using appropriate reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitrated thiophene derivatives
Mecanismo De Acción
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The acetylthiophene moiety may play a crucial role in binding to the target site, while the cyclobutanecarboxamide group may influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide: Unique due to the combination of a thiophene ring, an acetyl group, and a cyclobutanecarboxamide moiety.
5-Acetylthiophene: Lacks the ethyl chain and cyclobutanecarboxamide group.
Cyclobutanecarboxamide: Lacks the thiophene ring and acetyl group.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)cyclobutanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-9(15)12-6-5-11(17-12)7-8-14-13(16)10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFNSKLDPPPSOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2445206.png)


![1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2445212.png)
![1-((1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2445213.png)
![Methyl 2-{[(4-chlorophenyl)methylene]amino}-2-phenylacetate](/img/structure/B2445214.png)
![(2Z)-2-[(2-ethoxyphenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2445216.png)

![3-[[4-[(E)-2-Phenylethenyl]sulfonylpiperazin-1-yl]methyl]-5-propylimidazolidine-2,4-dione](/img/structure/B2445220.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2445222.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2445225.png)
![N-(1-cyanocycloheptyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2445226.png)
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2445227.png)
